2-Chloro-4-(2-hydroxypropan-2-yl)phenol
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Overview
Description
2-Chloro-4-(2-hydroxypropan-2-yl)phenol is an organic compound with the molecular formula C9H11ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chloro group and a hydroxypropan-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol typically involves the chlorination of 4-(2-hydroxypropan-2-yl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The industrial methods also focus on minimizing by-products and optimizing the use of raw materials .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro group or reduce the hydroxypropan-2-yl group to a simpler alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or dechlorinated products.
Scientific Research Applications
2-Chloro-4-(2-hydroxypropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins[][3].
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets. The chloro group and hydroxypropan-2-yl group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxypropan-2-yl)phenol: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Phenyl-2-propanol: Similar structure but lacks the phenolic hydroxyl group, affecting its solubility and reactivity.
p-Hydroxycumyl alcohol: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2-Chloro-4-(2-hydroxypropan-2-yl)phenol is unique due to the presence of both a chloro group and a hydroxypropan-2-yl group, which confer distinct chemical properties.
Properties
CAS No. |
1450802-29-5 |
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Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2-chloro-4-(2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,11-12H,1-2H3 |
InChI Key |
OKECGUSGCAIPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)O |
Origin of Product |
United States |
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